![molecular formula C23H21NO5S B431253 Isopropyl 2-méthyl-5-(phénylsulfonamido)naphto[1,2-b]furan-3-carboxylate CAS No. 361179-45-5](/img/structure/B431253.png)
Isopropyl 2-méthyl-5-(phénylsulfonamido)naphto[1,2-b]furan-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl 2-methyl-5-(phenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate is a chemical compound with the molecular formula C23H21NO5S . It has an average mass of 423.482 Da and a monoisotopic mass of 423.114044 Da .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the compound 5-isopropyl-2-methyl-3-phenylsulfonyl-1-benzofuran was prepared by the oxidation of 5-isopropyl-2-methyl-3-phenylsulfanyl-1-benzofuran with 3-chloroperoxybenzoic acid . Another study described the base-promoted annulation between methyl 2-(phenylsulfinylmethyl)-3-furoate and 2-cyclohexenone, which resulted in a dihydro naphtho[2,3-b]furanone derivative in a regiospecific manner .Molecular Structure Analysis
The molecular structure of this compound involves a phenyl ring making a dihedral angle with the plane of the benzofuran fragment . The crystal structure is stabilized by aromatic π–π stacking interactions between the benzene and furan rings of neighboring molecules .Chemical Reactions Analysis
While specific chemical reactions involving Isopropyl 2-methyl-5-(phenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate have not been found in the literature, similar compounds have been studied. For example, the attempted Pummerer reaction of a furan sulfoxide derivative produced four interesting furan derivatives .Mécanisme D'action
The mechanism of action of Isopropyl 2-methyl-5-(phenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Isopropyl 2-methyl-5-(phenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
Isopropyl 2-methyl-5-(phenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. Isopropyl 2-methyl-5-(phenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to have antiviral activity against certain viruses, including HIV and hepatitis C virus.
Avantages Et Limitations Des Expériences En Laboratoire
Isopropyl 2-methyl-5-(phenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It is also stable and can be stored for long periods of time without degradation. However, there are some limitations to the use of Isopropyl 2-methyl-5-(phenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate in lab experiments. It can be expensive to synthesize, and its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on Isopropyl 2-methyl-5-(phenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate. One area of interest is the development of new synthetic methods for Isopropyl 2-methyl-5-(phenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate that are more efficient and cost-effective. Another area of interest is the investigation of the mechanism of action of Isopropyl 2-methyl-5-(phenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate to better understand its biological effects. Additionally, there is potential for the development of new drugs based on the structure of Isopropyl 2-methyl-5-(phenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate that could have improved efficacy and fewer side effects.
Méthodes De Synthèse
Isopropyl 2-methyl-5-(phenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate can be synthesized through a multi-step process that involves the use of various reagents and solvents. The first step involves the condensation of 5-amino-2-methyl-1-naphthol with 3-chloropropanoic acid in the presence of triethylamine to form the intermediate product. The intermediate is then reacted with phenylsulfonyl chloride and triethylamine to form the final product, Isopropyl 2-methyl-5-(phenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate. The synthesis method of Isopropyl 2-methyl-5-(phenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate has been optimized to achieve high yields and purity.
Applications De Recherche Scientifique
Activité inhibitrice de la tyrosinase
Ce composé a été évalué pour sa capacité à inhiber la tyrosinase, une enzyme cruciale dans le processus de production de mélanine. Il a montré une excellente activité inhibitrice, avec une valeur IC50 de 13,48 µg/mL, comparable à celle de l'acide kojique . Cela suggère des applications potentielles dans le développement de traitements pour des affections comme l'hyperpigmentation et le mélasma, ainsi que dans l'industrie cosmétique pour les produits éclaircissants pour la peau.
Propriétés antioxydantes
Dans des études scientifiques, des dérivés de ce composé ont présenté des activités antioxydantes modérées dans un essai DPPH . Cela indique son utilisation potentielle dans la prévention des maladies liées au stress oxydatif, notamment les maladies cardiovasculaires, les troubles neurodégénératifs et certains types de cancer.
Activité antibactérienne
Le composé a montré des résultats prometteurs contre des souches bactériennes telles que S. aureus et E. coli, avec des valeurs MIC de 16 µg/mL . Cela indique son application potentielle dans le développement de nouveaux agents antibactériens, en particulier à une époque où la résistance aux antibiotiques est une préoccupation croissante.
Activité cytotoxique
Les dérivés de naphto[1,2-b]furane ont été rapportés pour présenter une activité cytotoxique contre diverses lignées cellulaires cancéreuses . La structure de ce composé est similaire à celles qui ont montré des effets contre les cellules de carcinome du côlon humain et les cellules d'hépatome, suggérant son utilisation potentielle dans la recherche sur le cancer pour le développement de nouveaux agents chimiothérapeutiques.
. Cette méthodologie pourrait être explorée plus avant et appliquée à la synthèse d'autres composés organiques complexes.Propriétés
IUPAC Name |
propan-2-yl 5-(benzenesulfonamido)-2-methylbenzo[g][1]benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO5S/c1-14(2)28-23(25)21-15(3)29-22-18-12-8-7-11-17(18)20(13-19(21)22)24-30(26,27)16-9-5-4-6-10-16/h4-14,24H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZLKKDCSATISH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=CC=C4)C(=O)OC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2E)-2-[1-(5-bromothiophen-2-yl)ethylidene]hydrazinyl]-N-(4-chlorophenyl)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxamide](/img/structure/B431170.png)
![N-(4-methylphenyl)benzo[cd]indol-2-amine](/img/structure/B431171.png)
![5-{[(4-phenyl-2-quinazolinyl)sulfanyl]acetyl}-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B431172.png)
![Ethyl 2-amino-3-[1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoate](/img/structure/B431175.png)
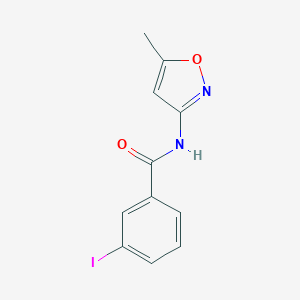
![Ethyl 3-[(2-thienylacetyl)amino]benzoate](/img/structure/B431178.png)
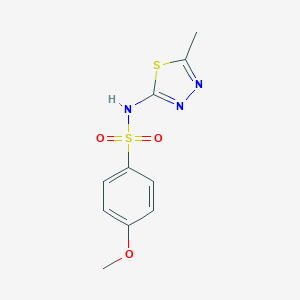
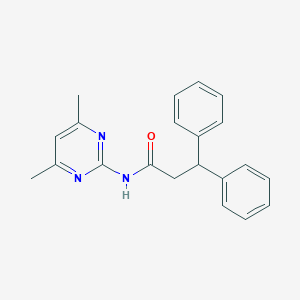
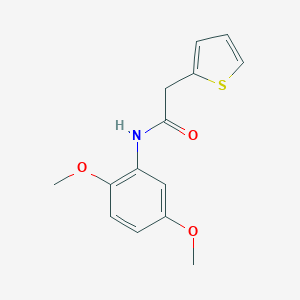
![Ethyl 1-[(4-methoxyphenyl)sulfonyl]piperidine-3-carboxylate](/img/structure/B431186.png)
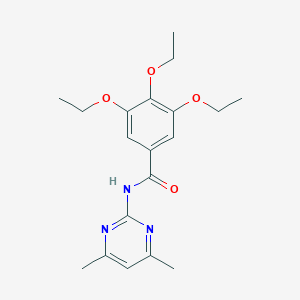
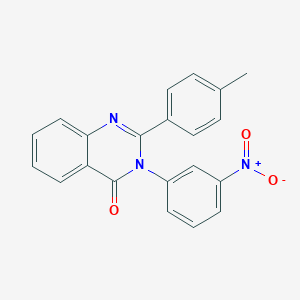
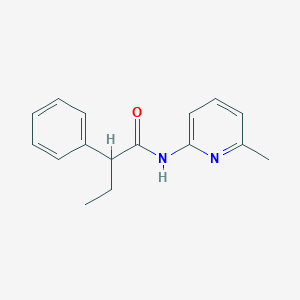
![(2E)-6-methoxy-2-[4-(pentyloxy)benzylidene]benzo[de]chromen-3(2H)-one](/img/structure/B431193.png)